2-(2-Thienyl)benzothiazole

Descripción general

Descripción

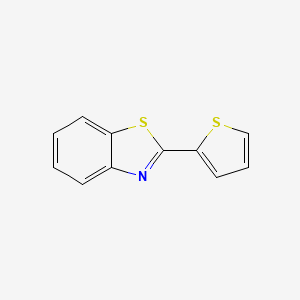

2-(2-Thienyl)benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring fused with a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)benzothiazole typically involves the condensation of ortho-aminothiophenol with 2-thenoyl chloride in the presence of a suitable solvent such as 1-methyl-2-pyrrolidone . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another common method involves the reaction of 2-aminothiophenol with aldehydes or nitriles under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The process is optimized to achieve high yields and purity, making it suitable for commercial applications. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Thienyl)benzothiazole undergoes various chemical reactions, including electrophilic substitution, nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions:

Electrophilic Substitution: Reactions such as nitration, bromination, and acylation are commonly performed using reagents like nitric acid, bromine, and acyl chlorides, respectively.

Nucleophilic Substitution: This compound can react with nucleophiles under basic conditions to form substituted derivatives.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used to modify the functional groups on the benzothiazole ring.

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 2-(2-Thienyl)benzothiazole is utilized as a precursor for synthesizing more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications.

- Coordination Chemistry : The compound acts as a ligand in coordination complexes, enhancing the properties of metal ions in catalysis and material science.

Biology

- Fluorescent Probes : This compound has been developed into fluorescent probes for biological imaging, enabling researchers to visualize cellular processes in real-time.

- Sensor Development : It serves as a sensor for detecting biomolecules, which is crucial in diagnostics and environmental monitoring.

Medicine

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Numerous studies have reported its antiproliferative effects against various cancer cell lines. For example, derivatives of this compound have shown IC50 values as low as 0.25 µM against colorectal adenocarcinoma cells .

- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of this compound against several human tumor cell lines, including MDA-MB-468 and MCF-7. The results indicated that fluorinated derivatives exhibited remarkable anticancer activities with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Case Study 2: Antitrypanosomal Activity

Research focused on the development of 6-(2-imidazolinyl)benzothiazoles demonstrated potent antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness. The study highlighted that modifications at specific positions on the benzothiazole scaffold significantly influenced biological activity .

Mecanismo De Acción

The mechanism of action of 2-(2-Thienyl)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis . In cancer research, it has been found to inhibit the proliferation of tumor cells by interfering with key signaling pathways involved in cell growth and survival .

Comparación Con Compuestos Similares

Benzothiazole: A parent compound with similar structural features but lacks the thiophene ring.

2-Arylbenzothiazoles: These compounds have an aryl group attached to the benzothiazole ring and exhibit similar biological activities.

Uniqueness: 2-(2-Thienyl)benzothiazole is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and allows for a broader range of chemical modifications compared to its simpler counterparts .

Actividad Biológica

2-(2-Thienyl)benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes recent findings regarding its biological activity, including antiproliferative, antiviral, and antitrypanosomal effects.

Chemical Structure and Synthesis

This compound consists of a benzothiazole ring fused with a thienyl group, enhancing its pharmacological properties. The synthesis of this compound typically involves methods such as cyclization reactions and substitution reactions on the benzothiazole framework, which can be modified to improve biological activity.

Antiproliferative Activity

Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit potent antiproliferative effects against various cancer cell lines. For instance, research has shown that benzothiazole derivatives are more effective than their benzimidazole counterparts in inhibiting the growth of lung carcinoma cells. The mechanism of action appears to involve selective targeting of cellular processes rather than direct interaction with DNA, as evidenced by cell cycle analysis and DNA binding studies .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Carcinoma) | 5.4 | Cytoplasmic localization, non-DNA targeting |

| 2-Benzo[b]thienyl | HeLa (Cervical Carcinoma) | 3.8 | Direct DNA interaction |

| 2,2'-Bithienyl-substituted | MCF-7 (Breast Cancer) | 6.0 | Cytotoxicity via apoptosis |

Antiviral Activity

Benzothiazole derivatives have also been evaluated for their antiviral properties. Compounds containing the benzothiazole moiety have shown effectiveness against various viruses, including Hepatitis C and Herpes Simplex Virus (HSV). The structural modifications at specific positions on the benzothiazole ring significantly influence their antiviral potency .

Table 2: Antiviral Activity of Benzothiazole Derivatives

| Compound | Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HSV-1 | 12.5 | Inhibition of viral replication |

| Ethyl benzo[b]thiazole | HCV | 8.0 | NS5B polymerase inhibition |

| Benzothiazole derivative | HCMV | 10.0 | Inhibition of viral entry |

Antitrypanosomal Activity

The antitrypanosomal activity of benzothiazoles has been documented, with some derivatives demonstrating selective toxicity towards Trypanosoma brucei, the causative agent of sleeping sickness. The compounds' effectiveness is attributed to their ability to disrupt cellular metabolism in the parasite .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer efficacy of various benzothiazole derivatives in vitro against multiple cancer cell lines, revealing that those with a thienyl substitution exhibited enhanced growth inhibition compared to unsubstituted analogs.

- Antiviral Screening : In another investigation, a series of benzothiazole derivatives were screened for their ability to inhibit HCV replication in vitro. The results indicated that specific substitutions at the C-2 position significantly improved antiviral activity.

- Antitrypanosomal Activity : A comparative study assessed the antitrypanosomal effects of several benzothiazoles, finding that those with thienyl groups showed superior selectivity and potency against T. brucei.

Propiedades

IUPAC Name |

2-thiophen-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDVGJHQJAJTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302907 | |

| Record name | 2-(2-Thienyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34243-38-4 | |

| Record name | 34243-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Thienyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thienyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the luminescent properties of 2-(2-Thienyl)benzothiazole when incorporated into iridium(III) complexes?

A1: Research suggests that when this compound (Hbtth) is used as a ligand in cyclometalated iridium(III) complexes, the resulting complexes exhibit intense, long-lived luminescence both in solution and at low temperatures. [] This luminescence is thought to originate from a triplet excited state with mixed ³IL (π → π) and ³MLCT (dπ(Ir) → π) character. []

Q2: How does the presence of this compound in iridium(III) complexes affect their interaction with biological targets like avidin?

A2: Studies have shown that incorporating this compound into iridium(III) complexes, specifically alongside a biotin moiety, leads to significant emission enhancement and lifetime extension upon binding to avidin. [] This suggests that these complexes could be promising candidates for bioimaging and biosensing applications due to their ability to interact with specific biological targets.

Q3: Are there efficient synthetic routes available for the synthesis of this compound derivatives with improved solubility?

A3: Yes, researchers have developed a synthetic strategy for producing highly soluble fluorescent π-extended this compound derivatives. [, ] This approach utilizes oxidative cyclization of 2-Thienylthioanilide as a key step, potentially facilitating the development of novel materials based on this scaffold.

Q4: What is the potential application of this compound in the development of antimycobacterial drugs?

A4: Research indicates that this compound holds promise as a ligand in the development of Ag(I) and Au(I) complexes with antimycobacterial activity. [] Further investigations into the mechanism of action and efficacy of these complexes are needed to explore their therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.